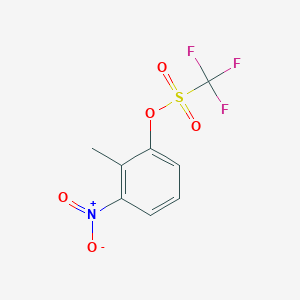

2-Methyl-3-nitrophenyl trifluoromethanesulphonate

Description

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-6(12(13)14)3-2-4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCNISMYHCNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be a potent methylating agent, which suggests that it could interact with a wide range of biological molecules, including proteins, nucleic acids, and small organic compounds.

Mode of Action

As a methylating agent, 2-Methyl-3-nitrophenyl trifluoromethanesulphonate can donate a methyl group to its target molecules. This methylation can alter the properties of the target molecule, potentially affecting its function, stability, or interactions with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it methylates. Methylation can have a wide range of effects, from altering protein function to regulating gene expression. Therefore, the results of this compound’s action could be diverse and context-dependent.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment could affect the compound’s stability and reactivity. Additionally, the presence of other molecules could influence its efficacy by competing for the same targets.

Biological Activity

2-Methyl-3-nitrophenyl trifluoromethanesulphonate is a chemical compound characterized by its trifluoromethanesulfonate (triflate) group, which is known for its role as a leaving group in various chemical reactions. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H8F3NO4S

- CAS Number : 1446016-49-4

- Molecular Weight : 267.22 g/mol

The structure of this compound includes a methyl group and a nitro group on the aromatic ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. In biochemical systems, it can interact with nucleophiles such as amino acids in proteins or nucleic acids, leading to modifications that can alter protein function or gene expression.

- Electrophilic Reactivity : The triflate group can facilitate nucleophilic substitutions, making it a valuable intermediate in organic synthesis and potential drug development.

- Enzyme Interactions : Studies indicate that compounds with triflate groups can modulate enzyme activity by covalently modifying active site residues.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures possess antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Cytotoxicity : Preliminary results indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers such as caspase activation and PARP cleavage. These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

Case Study: Enzyme Modulation

Another research effort focused on the interaction of this compound with protein kinases. The results indicated that this compound could inhibit specific kinases involved in signal transduction pathways, potentially affecting cellular responses to growth factors and stress signals.

Scientific Research Applications

Organic Synthesis

- Methylation Reactions : The compound is employed in methylation reactions to synthesize complex organic molecules. It acts as a methyl donor, enabling the formation of various methylated derivatives that are essential in pharmaceutical development .

- Triflation Reactions : It can also be used in triflation reactions, where it serves as a triflate precursor for further transformations, such as cross-coupling reactions and nucleophilic substitutions .

Medicinal Chemistry

- Drug Development : The compound's methylating properties are exploited in the synthesis of pharmaceutical agents. For instance, it has been utilized to create N-methylated anilines, which are important intermediates in drug synthesis .

- Antimicrobial and Anticancer Agents : Research indicates that derivatives synthesized using this compound exhibit biological activities, including antimicrobial and anticancer properties. The introduction of methyl groups can enhance the efficacy and selectivity of these compounds against specific biological targets .

Material Science

- Polymer Chemistry : In material science, the compound can be used to modify polymeric materials through methylation processes, potentially improving their thermal stability and mechanical properties .

Case Study 1: Methylation of Aniline Derivatives

A study demonstrated the use of 2-Methyl-3-nitrophenyl trifluoromethanesulphonate for the methylation of aniline derivatives. The reaction conditions were optimized to achieve high yields of N-methylated products, which were characterized using NMR spectroscopy. This methodology showcases the compound's effectiveness in generating valuable intermediates for further synthetic applications .

Case Study 2: Synthesis of Trifluoromethylated Compounds

Another investigation focused on employing this compound to synthesize trifluoromethylated derivatives via nucleophilic substitution reactions. The results indicated that the triflate group provided excellent reactivity under mild conditions, leading to high yields of target compounds relevant for pharmaceutical applications .

Data Table: Comparison of Methylating Agents

| Compound | Type | Yield (%) | Application Area |

|---|---|---|---|

| 2-Methyl-3-nitrophenyl | Trifluoromethanesulphonate | Up to 95% | Organic Synthesis |

| Methyl Triflate | Methylating Agent | Varies | Medicinal Chemistry |

| N-Phenyltrifluoromethanesulfonimide | Triflate Precursor | Varies | Cross-Coupling Reactions |

Comparison with Similar Compounds

Research Findings and Gaps

- Literature Limitations :

Direct studies on this compound are sparse. Most inferences derive from structural analogs like phenyl triflates and nitroaromatics. - Predicted Data: Computational models suggest the compound’s logP (octanol-water coefficient) is ~2.5, indicating moderate hydrophobicity. This aligns with nitro-substituted aryl triflates but contrasts with hydrophilic sulfonylureas in .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-3-nitrophenyl trifluoromethanesulphonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves the reaction of 2-methyl-3-nitrophenol with trifluoromethanesulfonyl chloride under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the triflyl group).

- Base Selection : Use pyridine or triethylamine to scavenge HCl, ensuring stoichiometric equivalence to avoid incomplete conversion .

- Solvent : Anhydrous dichloromethane or THF improves reagent solubility and reaction homogeneity.

- Workup : Sequential washing with dilute HCl (to remove excess base) and brine (to remove polar byproducts) enhances purity. Monitor progress via TLC (Rf ~0.6 in hexane/ethyl acetate 3:1). Yield optimization (70–85%) requires strict exclusion of moisture .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.2 ppm, split due to nitro and methyl groups) and the methyl group (δ 2.6 ppm, singlet). The absence of –OH peaks (~5 ppm) confirms complete triflation.

- ¹⁹F NMR : A singlet near δ -78 ppm confirms the triflate group.

- IR Spectroscopy : Peaks at 1420 cm⁻¹ (S=O asymmetric stretch) and 1200 cm⁻¹ (C-F stretch) validate the triflate moiety.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 300.0 (calculated for C₈H₆F₃NO₅S). Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What role does the trifluoromethanesulphonate group play in facilitating nucleophilic aromatic substitution (SNAr), and how do substituents (methyl and nitro) influence regioselectivity?

- Methodological Answer : The triflate group is a superior leaving group (weaker base compared to sulfonates), enabling SNAr under milder conditions. The nitro group at the meta position activates the ring via electron withdrawal, directing nucleophiles to the para position relative to itself. The methyl group ortho to the triflate sterically hinders alternative pathways, favoring regioselective substitution. Kinetic studies (e.g., monitoring by ¹⁹F NMR) show rate acceleration in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as base. Competing pathways (e.g., elimination) are negligible below 60°C .

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions, and what experimental validations are required?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers. The triflate-bearing carbon shows high electrophilicity (f⁻ ~0.15), favoring oxidative addition in Pd-catalyzed couplings.

- Transition State Analysis : Simulate Pd(0) insertion barriers; lower activation energy (~25 kcal/mol) predicts efficient Suzuki-Miyaura coupling with aryl boronic acids.

- Experimental Validation :

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) in toluene/EtOH (3:1) at 80°C.

- Characterize biphenyl products via GC-MS and compare yields (predicted vs. observed). Discrepancies may arise from steric effects of the methyl group, requiring ligand optimization .

Q. How do solvent and catalyst choices impact the compound’s utility in Friedel-Crafts alkylation, and how can competing side reactions be suppressed?

- Methodological Answer :

- Catalyst Screening : Lewis acids like Yb(OTf)₃ (10 mol%) in CH₂Cl₂ activate the triflate for electrophilic attack on arenes. Competing hydrolysis is minimized by anhydrous conditions.

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor alkylation over triflate solvolysis. Kinetic monitoring via in situ IR (disappearance of triflate S=O peak at 1420 cm⁻¹) confirms reaction progress.

- Side Reactions : Nitro group reduction (e.g., by H₂O traces) is avoided using molecular sieves. Product isolation via flash chromatography (silica gel, hexane/EtOAc) yields >80% alkylated arenes .

Data Contradictions and Resolution

- vs. 15 : Ytterbium vs. hafnium triflates show divergent catalytic efficiencies in nitrations. Yb(OTf)₃ gives higher yields (85%) in aromatic nitrations due to stronger Lewis acidity, while Hf(OTf)₄ favors milder conditions for acid-sensitive substrates. Researchers must match catalyst choice to substrate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.